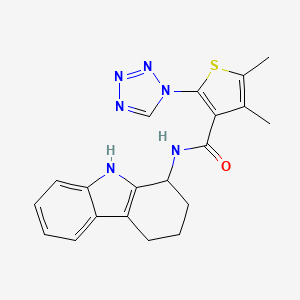
4,5-dimethyl-2-(1H-tetraazol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dimethyl-2-(1H-tetraazol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-thiophenecarboxamide is a complex organic compound that features a combination of heterocyclic structures, including a tetraazole ring, a carbazole moiety, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-(1H-tetraazol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-thiophenecarboxamide likely involves multiple steps, including the formation of the tetraazole ring, the carbazole moiety, and the thiophene ring. Typical synthetic routes may include:
Formation of the Tetraazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Carbazole Moiety: This may involve the cyclization of aniline derivatives.
Formation of the Thiophene Ring: This can be synthesized through the cyclization of dicarbonyl compounds with sulfur sources.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the carbazole moiety.
Reduction: Reduction reactions may target the tetraazole ring or other nitrogen-containing groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various chemical reactions.
Materials Science: Its electronic properties may make it useful in the development of organic semiconductors or other advanced materials.
Biology
Pharmacology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Biochemistry: It may be used as a probe or tool in biochemical studies.
Medicine
Drug Development: The compound may be investigated as a potential therapeutic agent for various diseases.
Industry
Chemical Manufacturing: It may be used in the synthesis of other complex organic molecules.
Electronics: Its electronic properties may make it useful in the development of electronic devices.
Mecanismo De Acción
The mechanism of action of 4,5-dimethyl-2-(1H-tetraazol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-thiophenecarboxamide would depend on its specific biological or chemical activity. Potential mechanisms could include:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of signaling pathways, metabolic pathways, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4,5-dimethyl-2-(1H-tetraazol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-thiophenecarboxamide: Similar compounds may include other tetraazole, carbazole, or thiophene derivatives.
Uniqueness
Structural Features: The combination of tetraazole, carbazole, and thiophene rings in a single molecule is relatively unique and may confer specific properties.
Biological Activity: The specific arrangement of functional groups may result in unique biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C20H20N6OS |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
4,5-dimethyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(tetrazol-1-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C20H20N6OS/c1-11-12(2)28-20(26-10-21-24-25-26)17(11)19(27)23-16-9-5-7-14-13-6-3-4-8-15(13)22-18(14)16/h3-4,6,8,10,16,22H,5,7,9H2,1-2H3,(H,23,27) |
Clave InChI |
NUAPEHSBAPDPSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1C(=O)NC2CCCC3=C2NC4=CC=CC=C34)N5C=NN=N5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 4-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13361660.png)

![2-[(6-bromonaphthalen-2-yl)oxy]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13361671.png)
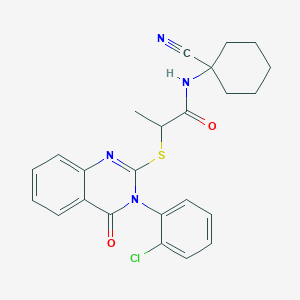
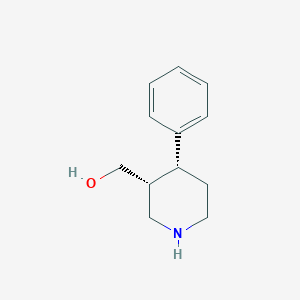
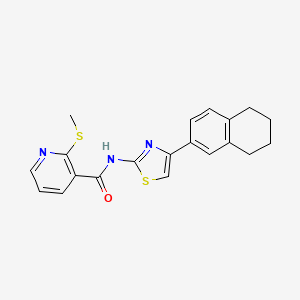
![6-(4-Chlorobenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361696.png)
![1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione](/img/structure/B13361702.png)
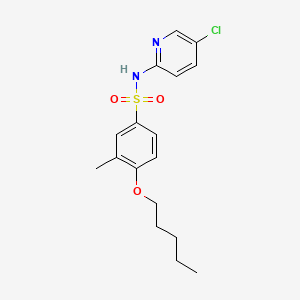
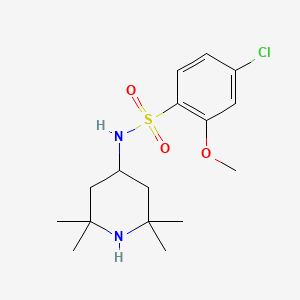
![3-(naphthalen-1-yl)-N-[2-(2-oxopyrrolidin-1-yl)ethyl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13361734.png)
